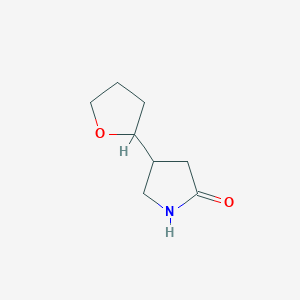
2-Pyrrolidinone, 4-(tetrahydro-2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, also known as 2-pyrrolidinone or butyrolactam, is an organic compound consisting of a 5-membered lactam, making it the simplest γ-lactam . It is a colorless liquid that is miscible with water and most common organic solvents .
Synthesis Analysis
2-Pyrrolidone is produced industrially almost exclusively by treating aqueous gamma-butyrolactone with ammonia at a temperature of 250–290 °C and pressures ranging from 0.4–1.4 MPa over solid magnesium silicate catalysts . The reaction is carried out in a tubular reactor which is packed with the solid catalyst .Molecular Structure Analysis
The most stable molecular structures were obtained from DFT calculations using the B3LYP density functional and the 6-31G (d) and 6-311+G (3df,2p) basis sets .Chemical Reactions Analysis
The chemical reactions of 2-Pyrrolidinone are diverse due to its reactivity. It is used in a variety of industrial applications, including as an intermediate in the production of the polyvinylpyrrolidone precursor vinylpyrrolidone .Physical And Chemical Properties Analysis
2-Pyrrolidinone has a molar mass of 85.106 g·mol −1 and a density of 1.116 g/cm 3 . It has a melting point of 25 °C and a boiling point of 245 °C .Aplicaciones Científicas De Investigación
Antibacterial Activity
“4-(oxolan-2-yl)pyrrolidin-2-one” has been investigated for its antibacterial properties. Structure-activity relationship (SAR) studies have shown that substituents on the N′ position can significantly affect antibacterial activity, with certain substituents leading to increased potency against bacterial strains .
Enantioseparation
This compound has been used in chiral chromatography for the enantioseparation of 4-aryl-pyrrolidin-2-ones. The ability to separate enantiomers is crucial in pharmaceutical research, where the different enantiomers of a drug can have vastly different biological activities .
Pharmacological Activities
Research has indicated that derivatives of pyrrolidin-2-one exhibit a range of pharmacological activities, including antifungal, antibacterial, anticonvulsant, and anticancer properties. This makes “4-(oxolan-2-yl)pyrrolidin-2-one” a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Synthesis of Alkaloids and β-Amino Acids
The pyrrolidinone ring is a key feature in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives. These compounds have significant biological importance and potential therapeutic applications .
Antioxidant Properties
Some derivatives of “4-(oxolan-2-yl)pyrrolidin-2-one” have been studied for their antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals and are valuable in the treatment and prevention of diseases related to oxidative stress .
Chemical Intermediates
Due to its reactive nature, “4-(oxolan-2-yl)pyrrolidin-2-one” can serve as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Safety and Hazards
Propiedades
IUPAC Name |
4-(oxolan-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h6-7H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGBWRPLEQSZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidinone, 4-(tetrahydro-2-furanyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2939216.png)
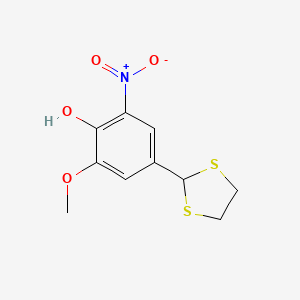

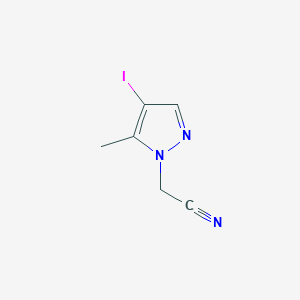
![Benzo[d]thiazol-2-ylmethyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2939220.png)
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2939222.png)
![N-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B2939225.png)
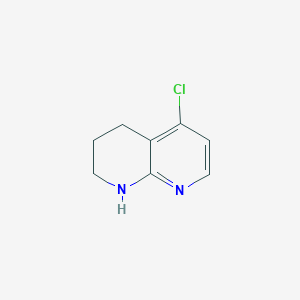
![2-[(4-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B2939228.png)
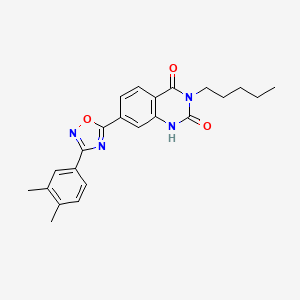

![5-(4-Chlorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B2939234.png)
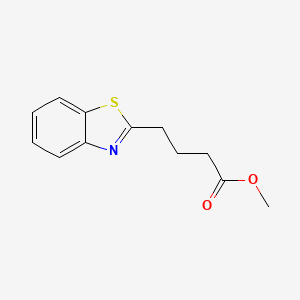
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B2939239.png)